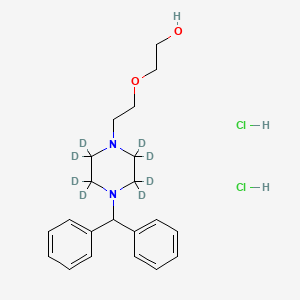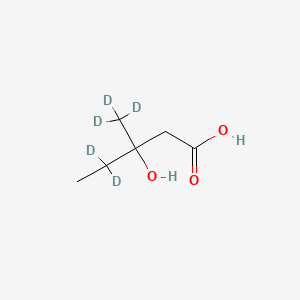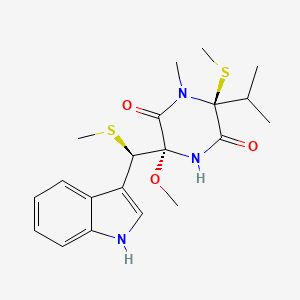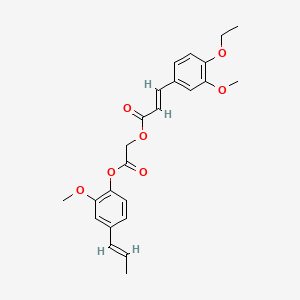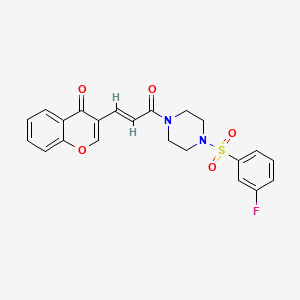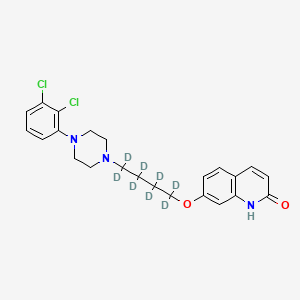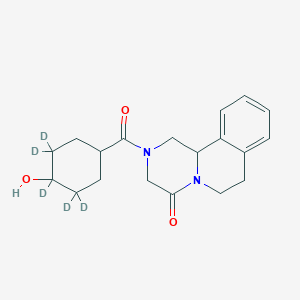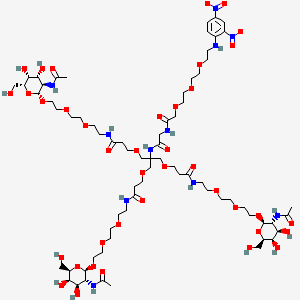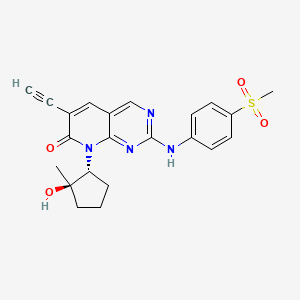
cis-Dihydro Tetrabenazine-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Dihydro Tetrabenazine-d7: is a deuterium-labeled derivative of cis-Dihydro Tetrabenazine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dihydro Tetrabenazine-d7 involves the incorporation of deuterium into the parent compound, cis-Dihydro Tetrabenazine. The process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: cis-Dihydro Tetrabenazine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
cis-Dihydro Tetrabenazine-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer for quantitation in drug development processes.
Biology: Employed in studies involving the metabolism and pharmacokinetics of deuterium-labeled compounds.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of cis-Dihydro Tetrabenazine-d7 involves its interaction with vesicular monoamine transporter type 2 (VMAT2). By inhibiting VMAT2, the compound depletes monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine from stores within the basal ganglia. This inhibition reduces the uptake of these neurotransmitters into synaptic vesicles, thereby modulating their levels and activity in the central nervous system .
Comparación Con Compuestos Similares
Tetrabenazine: The parent compound, used for the treatment of chorea in Huntington’s disease.
Deutetrabenazine: A deuterium-labeled derivative of tetrabenazine, similar to cis-Dihydro Tetrabenazine-d7.
Valbenazine: Another derivative of tetrabenazine, used for the treatment of tardive dyskinesia.
Uniqueness: this compound is unique due to its specific deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This labeling allows for more accurate quantitation and analysis in scientific research, making it a valuable tool in drug development and other applications .
Propiedades
Fórmula molecular |
C19H29NO3 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
(2R,3S,11bS)-9,10-dimethoxy-3-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i1D3,2D3,12D |
Clave InChI |
WEQLWGNDNRARGE-YQQLGRGSSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



